N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide

Lipophilicity Drug-likeness Pharmacokinetics

N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide (CAS 1409791-79-2) is a tertiary sulfonamide featuring a cyclopropane ring, an N-methyl group, and an N-hydroxyethyl substituent. This combination delivers a molecular weight of 179.24 g·mol⁻¹, a single hydrogen-bond donor (the terminal –OH), three hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
Cat. No. B12085393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCN(CCO)S(=O)(=O)C1CC1
InChIInChI=1S/C6H13NO3S/c1-7(4-5-8)11(9,10)6-2-3-6/h6,8H,2-5H2,1H3
InChIKeyKBSOROVIVPLBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide – Core Physicochemical & Structural Profile for R&D Sourcing Decisions


N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide (CAS 1409791-79-2) is a tertiary sulfonamide featuring a cyclopropane ring, an N-methyl group, and an N-hydroxyethyl substituent . This combination delivers a molecular weight of 179.24 g·mol⁻¹, a single hydrogen-bond donor (the terminal –OH), three hydrogen-bond acceptors, and four rotatable bonds . The compound is commercially available at 98% purity and belongs to the cyclopropanesulfonamide class, which has recently been explored as a scaffold for fourth-generation EGFR kinase inhibitors [1].

Why N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide Cannot Be Replaced by Simpler Cyclopropanesulfonamide Analogs


Simple cyclopropanesulfonamides such as N-methylcyclopropanesulfonamide or N,N-dimethylcyclopropanesulfonamide lack the hydroxyethyl moiety, which markedly alters the lipophilicity, hydrogen-bonding capacity, and conformational flexibility of the molecule . These three parameters govern solubility, membrane permeability, and target complementarity; consequently, substituting a close analog without the hydroxyethyl group risks losing the specific physicochemical fingerprint that makes this compound suitable for applications requiring balanced hydrophilicity, a single hydrogen-bond donor, and a derivatizable alcohol handle. The quantitative comparisons below demonstrate that generic substitution cannot replicate this profile.

Head-to-Head Quantitative Differentiation of N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide Against Closest Structural Analogs


LogP Reduction of ~1.8 Units Relative to N-Methyl- and N,N-Dimethyl-cyclopropanesulfonamides

The target compound exhibits a computed LogP of −0.5973 , whereas N-methylcyclopropanesulfonamide gives a LogP of +1.1697 and N,N-dimethylcyclopropanesulfonamide yields +1.121 . The ~1.8 log-unit decrease translates to roughly a 60-fold reduction in octanol–water partition coefficient, placing the target firmly in hydrophilic chemical space while the comparators reside in lipophilic space.

Lipophilicity Drug-likeness Pharmacokinetics

Elevated Polar Surface Area (TPSA 57.61 Ų) Versus N,N-Dimethyl Analog (45.76 Ų)

The target’s topological polar surface area (TPSA) is 57.61 Ų , compared with 45.76 Ų for N,N-dimethylcyclopropanesulfonamide and 54.55 Ų for N-methylcyclopropanesulfonamide . The increase of ~12 Ų over the N,N-dimethyl analog is attributable to the hydroxyethyl oxygen and hydroxyl group, and brings the compound closer to the 60 Ų threshold often associated with favorable oral absorption while still exceeding the TPSA of both comparators.

Polar Surface Area Permeability Bioavailability

Unique Hydrogen-Bond Donor Profile: 1 × –OH Donor vs. 0 HBD in N,N-Dimethyl Analog

The target compound possesses exactly one hydrogen-bond donor (the terminal hydroxyl) , whereas N,N-dimethylcyclopropanesulfonamide has zero HBD and N-methylcyclopropanesulfonamide has one HBD but on the sulfonamide nitrogen (N–H) rather than a hydroxyl . The hydroxyl donor is a stronger hydrogen-bond participant and can engage in both donor and acceptor interactions, offering distinct molecular recognition patterns compared to the sulfonamide N–H.

Hydrogen Bond Donor Molecular Recognition Solubility

Doubled Rotatable Bond Count (4 vs. 2) Increases Conformational Sampling Space

The target compound contains four rotatable bonds , whereas both N-methylcyclopropanesulfonamide and N,N-dimethylcyclopropanesulfonamide contain only two . The additional two rotatable bonds arise from the hydroxyethyl chain and allow the terminal hydroxyl to sample a wider conformational space, which can be exploited for induced-fit binding or for orienting the hydroxyl group toward solvent or protein pockets.

Conformational Flexibility Ligand Efficiency Molecular Dynamics

Cyclopropanesulfonamide Scaffold Validated in Fourth-Generation EGFR Inhibitor Series

A 2025 study demonstrated that cyclopropanesulfonamide derivatives can serve as effective EGFR C797S inhibitors, with compound 5d achieving IC₅₀ values of 0.01836 μM and 0.025 μM against drug-resistant NSCLC cell lines, and exhibiting superior in vivo antitumor activity compared with the clinical comparator Brigatinib [1]. While compound 5d is a more elaborate molecule, the cyclopropanesulfonamide core is the essential pharmacophoric element, indicating that the target compound’s scaffold is a relevant starting point for kinase inhibitor design.

Kinase Inhibition EGFR C797S Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-(2-hydroxyethyl)-N-methylcyclopropanesulfonamide


Scaffold for Fourth-Generation EGFR T790M/C797S Inhibitor Optimization

The cyclopropanesulfonamide core has been validated in a 2025 study that identified compound 5d as a potent EGFR C797S inhibitor (IC₅₀ 0.018–0.025 μM) with superior in vivo efficacy over Brigatinib [1]. The target compound supplies this core with an additional hydroxyethyl vector that can be elaborated into diverse substituents, enabling structure–activity relationship (SAR) exploration around the solvent-exposed region while maintaining the pharmacophoric sulfonamide.

Building Block for Parallel Library Synthesis Requiring a Hydrophilic Sulfonamide Monomer

With a LogP of −0.5973 , the target compound is significantly more hydrophilic than N-methylcyclopropanesulfonamide (LogP +1.17) , making it the preferred choice for library design where aqueous solubility and low non-specific binding are prioritized. The primary alcohol can be oxidized or further functionalized without protecting-group manipulation of the sulfonamide.

Synthesis of Prodrugs or Bioconjugates via the Terminal Hydroxyl Handle

Unlike N-methyl- or N,N-dimethylcyclopropanesulfonamide, which lack a hydroxyl group, the target compound provides a chemically orthogonal handle for esterification, etherification, or carbamate formation . This allows direct conjugation to polymers, fluorophores, or affinity tags without interfering with the sulfonamide moiety, streamlining the construction of chemical probes and targeted delivery systems.

Physicochemical Reference Standard for Cyclopropanesulfonamide Analytical Method Development

The combination of a well-defined LogP (−0.60), moderate TPSA (57.6 Ų), and a single HBD makes this compound suitable as a calibration standard for HPLC logD determination or PAMPA permeability assays . Its intermediate polarity fills a gap between highly lipophilic cyclopropanesulfonamides and fully water-soluble sulfonamide salts, providing a benchmark for method validation.

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